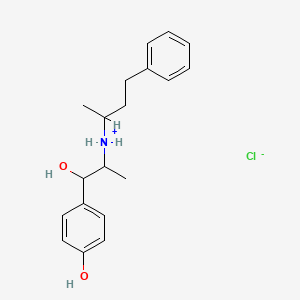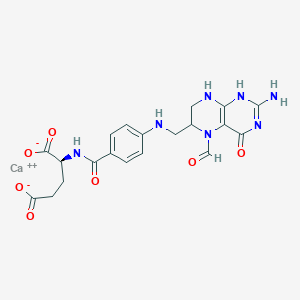
CID 15150
説明
Leucovorin Calcium, also known as CID 15150, is a group of stereoisomers and a calcium salt . It has a chemical formula of C₂₀H₂₁CaN₇O₇ . It is used as a medication in the treatment of methotrexate toxicity and certain types of cancer .
Molecular Structure Analysis
The molecular structure of Leucovorin Calcium involves various chemical bonds and interactions. The canonical SMILES representation of its structure is C1C(N(C2=C(N1)NC(=NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2] .
Physical And Chemical Properties Analysis
Leucovorin Calcium has a mass of 511.113±0 daltons . However, detailed physical and chemical properties were not found in the web search results.
科学的研究の応用
Application in Studying Biological Processes : CID has been valuable in studying various biological processes, with recent progress in developing orthogonal and reversible CID systems, allowing unprecedented precision and spatiotemporal resolution in controlling protein function. This application is especially relevant in dissecting signal transductions and elucidating membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
Activation of Signal Transduction and Gene Expression : Small-molecule protein dimerizers, created by the dimerization of FK506, are shown to activate signal transduction pathways and gene transcription at low concentrations in mammalian cells. Their ease of synthesis provides widespread utility in cellular function studies (Diver & Schreiber, 1997).
Development of Chemically Inducible Trimerization Systems : CID tools have been extended to chemically inducible trimerization (CIT), expanding the chemogenetics toolbox for new types of protein manipulation in live cells. CIT offers additional conditions for addressing complex cell biology questions and engineering cell functions (Wu et al., 2020).
Synthesis of Orthogonally Reactive FK506 Derivatives : FK506 derivatives are vital for the modular assembly of CIDs. The one-step synthesis approach described allows modification of FK506 with various functional groups, making it suitable for diverse biological applications (Marinec et al., 2009).
Gene Regulation via PROTAC-CID Systems : PROTAC-based scalable CID platforms have been engineered for inducible gene regulation and editing, allowing fine-tuning of gene expression and multiplex biological signals with different logic operations. These systems are compact enough for in vivo applications in human cells and mice (Ma et al., 2023).
Improving Specificity in CID Action : Advances in CID techniques have increased specificity in action, with new substrates allowing manipulation of multiple systems simultaneously. CID has been instrumental in understanding lipid second messengers and small GTPases (DeRose, Miyamoto, & Inoue, 2013).
Reversible Control of Protein Localization in Living Cells : A novel chemical inducer of protein dimerization has been developed for rapid and reversible control of protein-protein interactions, demonstrating its utility in controlling peroxisome transport and mitotic checkpoint signaling (Aonbangkhen et al., 2018).
作用機序
Safety and Hazards
As with any medication, Leucovorin Calcium should be used under the supervision of a healthcare provider. It’s important to discuss any potential risks or side effects with your healthcare provider before starting treatment .
特性
IUPAC Name |
calcium;(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O7.Ca/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);/q;+2/p-2/t12?,13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUAALJSMIVURS-ZEDZUCNESA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=C(N1)NC(=NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(N(C2=C(N1)NC(=NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21CaN7O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



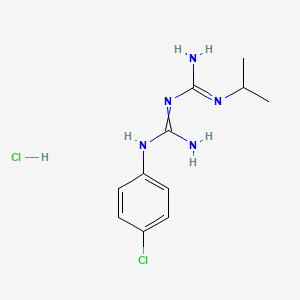

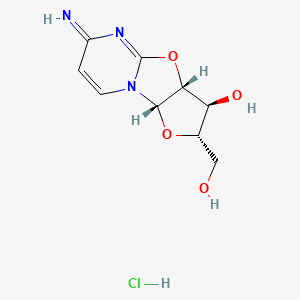


![(16E,24E,26E,28E)-1,18-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B7790633.png)



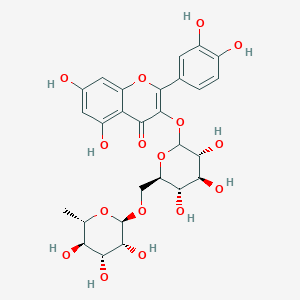

![(3R)-6,7-dimethoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one;hydrochloride](/img/structure/B7790692.png)
